N6-Benzoyladenine

Vue d'ensemble

Description

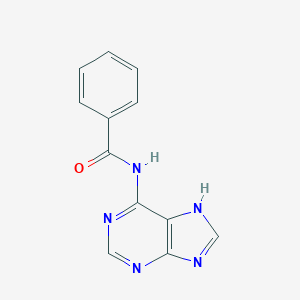

This compound is characterized by its molecular formula C12H9N5O and a molecular weight of 239.23 g/mol . It is primarily used in biochemical research and has shown potential in various scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N6-Benzoyladenine can be synthesized through a condensation reaction between adenine and benzoyl chloride. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the benzoyl group on the adenine molecule .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products .

Analyse Des Réactions Chimiques

Types of Reactions: N6-Benzoyladenine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the benzoyl group, leading to the formation of different analogs.

Substitution: The benzoyl group can be substituted with other functional groups to create a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various N6-substituted adenine derivatives, which can have different biological and chemical properties .

Applications De Recherche Scientifique

Agricultural Applications

Plant Growth Regulation:

N6-Benzoyladenine is primarily utilized as a plant growth regulator. It enhances the growth and development of various crops by promoting cell division and differentiation. Research indicates that BA can improve fruit size, shape, and yield in crops such as apples and spinach .

Seed Preconditioning:

Studies have demonstrated that BA can enhance the regeneration potential of plant tissues. For example, seed preconditioning with this compound has been shown to improve in vitro regeneration in several plant species, leading to higher survival rates and better growth performance in seedlings .

Impact on Crop Quality:

In grape cultivation, the application of BA has been linked to improved berry quality and uniformity in ripening. This effect is particularly beneficial for seedless varieties, where consistent fruit quality is crucial for marketability .

Medical Research Applications

Cancer Treatment:

this compound has emerged as a promising candidate in cancer research due to its ability to inhibit bromodomain-containing protein 4 (BRD4), a key regulator in cancer cell proliferation and survival. Structure-activity relationship studies have shown that certain derivatives of this compound exhibit potent BRD4 inhibitory activity with IC50 values as low as 0.427 µM . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Oxidative Stress Reduction:

Research indicates that this compound possesses antioxidative properties, making it potentially useful in treating diseases associated with oxidative stress, such as psoriasis. In vitro studies have shown that BA increases the activity of antioxidative enzymes like glutathione peroxidase (GPX) and catalase (CAT), thereby reducing lipid peroxidation and protecting cells from oxidative damage .

Mechanistic Insights

Cytokinin Activity:

The mechanism of action for this compound involves its interaction with cytokinin receptors in plants, which leads to enhanced cell division and differentiation. Studies using Arabidopsis mutants have provided insights into how different derivatives affect cytokinin receptor binding and activity .

Inhibition of Phosphodiesterases:

this compound has been found to inhibit cyclic nucleotide phosphodiesterases (PDEs), which play a critical role in regulating intracellular cAMP levels in inflammatory cells. This property suggests potential applications in treating inflammatory diseases by modulating immune responses .

Case Studies

Mécanisme D'action

N6-Benzoyladenine exerts its effects by binding to cytokinin receptors in plants, leading to the activation of various signaling pathways that promote cell division and growth. In cancer research, it inhibits BRD4, a protein that regulates gene expression, thereby modulating tumor necrosis factor α (TNF-α) levels and inducing cytotoxicity in cancer cells .

Comparaison Avec Des Composés Similaires

N6-Benzyladenine: Another cytokinin with similar plant growth-promoting properties.

Kinetin (N6-Furfuryladenine): A naturally occurring cytokinin that also promotes cell division.

Uniqueness: N6-Benzoyladenine is unique due to its specific benzoyl group, which imparts distinct biological activities compared to other cytokinins. Its ability to inhibit BRD4 and modulate TNF-α levels makes it a valuable compound in cancer research .

Activité Biologique

N6-Benzoyladenine (BA) is a synthetic cytokinin, a class of plant hormones that play crucial roles in various physiological processes, including cell division, growth, and response to environmental stress. This article explores the biological activity of this compound, focusing on its effects on plant growth, antioxidative stress response, and potential therapeutic applications.

Cytokinin Activity

This compound is known for its potent cytokinin activity. Research has shown that it interacts with specific cytokinin receptors in plants, influencing various developmental processes. The activity of this compound has been assessed through various assays, including the use of Arabidopsis double mutants and Amaranthus seedlings.

Table 1: Cytokinin Activity of this compound Derivatives

| Compound | Structure | Activity Level | Receptor Specificity |

|---|---|---|---|

| This compound | Structure | High | AHK2 |

| 2-Chloro-6-furfuryladenine | Structure | Moderate | AHK3 |

| 2-Chloro-6-(1-phenylethyl)-adenine | Structure | High | AHK3 |

| 6-Phenyladenine | Structure | High | Non-specific |

In studies, this compound exhibited strong activity in plants expressing the AHK2 receptor, while some derivatives showed selectivity towards the AHK3 receptor. The binding affinity and activity were influenced by structural modifications to the benzoyladenine core, demonstrating a structure-activity relationship that is critical for developing new cytokinin analogs .

Effects on Cell Division and Growth

This compound has been shown to significantly influence cell division in cultured cells. In a study examining its effects on cell number, it was found that at certain concentrations (10^-6 M and 10^-7 M), there was a notable decrease in cell proliferation compared to untreated controls. However, mitotic divisions were still observed, indicating that while this compound can inhibit growth at higher concentrations, it does not completely halt cell division .

Table 2: Effects of this compound on Cell Number

| Concentration (M) | Day 1 (%) Decrease | Day 4 (%) Decrease |

|---|---|---|

| 10^-4 | 5 | 14 |

| 10^-6 | 12 | 12 |

Antioxidative Stress Response

This compound also plays a role in mitigating oxidative stress in plant cells. Studies have demonstrated that it enhances the activity of antioxidant enzymes such as catalase (CAT), which is vital for detoxifying reactive oxygen species (ROS). At optimal concentrations, this compound significantly reduced lipid peroxidation as measured by thiobarbituric acid reactive substances (TBARS), indicating its protective effects on cellular membranes .

Table 3: Antioxidative Effects of this compound

| Concentration (M) | CAT Activity Increase (%) | TBARS Reduction (%) |

|---|---|---|

| 10^-7 | ~32% | ~80% |

| 10^-6 | ~14% | ~58% |

Therapeutic Potential

Beyond its role in plant biology, this compound and its derivatives have garnered attention for their potential therapeutic applications. Recent studies have identified BA-based inhibitors targeting BRD4, a member of the BET family implicated in cancer progression. These inhibitors may offer new avenues for cancer treatment by disrupting transcriptional elongation processes .

Propriétés

IUPAC Name |

N-(7H-purin-6-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O/c18-12(8-4-2-1-3-5-8)17-11-9-10(14-6-13-9)15-7-16-11/h1-7H,(H2,13,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJXZVKXNSFHRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193112 | |

| Record name | Benzamide, N-1H-purin-6-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4005-49-6 | |

| Record name | 6-Benzamidopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004005496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4005-49-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-1H-purin-6-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-1H-Purin-6-yl-benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-BENZAMIDOPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BQB2WI1II | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is N6-benzoyladenine commonly used for in a research setting?

A1: this compound is primarily utilized as a building block in nucleoside and nucleotide synthesis. [, , , , , , , , ] This is because its benzoyl group serves as a protecting group for the exocyclic amino group of adenine during chemical reactions. []

Q2: What is the role of this compound in the synthesis of polynucleotide analogues?

A2: this compound plays a crucial role as a precursor in synthesizing polynucleotide analogues, particularly those containing modified sugar moieties such as 1,3-dioxane or 1,4-dioxane. [] These analogues are valuable tools for studying nucleic acid structure and function.

Q3: How is this compound employed in the synthesis of nucleoside analogues?

A3: this compound is coupled with various modified sugars to create nucleoside analogues. For instance, it has been used to synthesize 3'-C-ethynyl pyranonucleosides [], 4'-hydroxymethyl derivatives of 2',3'-anhydronucleosides [], and optically active nucleoside analogues with a 1,4-dioxane ring. [] These analogues are explored for their potential antiviral and cytostatic activities. [, ]

Q4: What challenges are associated with using this compound in glycosylation reactions?

A4: One challenge is the potential for N-3 to N-9 ribosyl migration during the glycosylation of this compound with glycosyl halides. [] This can lead to the formation of both 3- and 9-ribosyl derivatives, impacting the yield of the desired product. []

Q5: Has this compound been investigated for any specific biological activity?

A5: Yes, recent research has explored this compound derivatives as potential BRD4 inhibitors. [] BRD4 is a protein implicated in various cellular processes, and its inhibition holds therapeutic promise for diseases like cancer.

Q6: What is the significance of the stereochemistry at the C2 position of sugar moieties when reacting with this compound?

A6: The stereochemistry at the C2 position of the sugar moiety can significantly influence the outcome of reactions with this compound. For example, oxidation of methyl 5-O-benzyl-2-deoxy-2-fluoro-α-D-pentofuranosides can lead to epimerization at C2, impacting the stereochemical outcome of subsequent glycosylation reactions with this compound. []

Q7: How is this compound used in the development of novel oligonucleotide analogues?

A7: this compound can be incorporated into oligonucleotide analogues, such as those containing a polyvinyl alcohol backbone. [] In these analogues, nucleic bases like this compound are grafted onto the polymer backbone via spacers, creating modified oligonucleotides for various applications.

Q8: Can you provide an example of a specific nucleoside analog synthesized using this compound and its reported activity?

A8: 9-(S)-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA) is an example of a nucleoside analog synthesized using this compound as a starting material. [] HPMPA is known for its antiviral activity.

Q9: How does the use of this compound contribute to the development of "constrained" nucleoside analogs?

A9: this compound has been employed in synthesizing tricyclo-deoxynucleoside analogs, which possess constrained conformational flexibility due to the presence of a tricyclic sugar moiety. [] These constrained analogs offer valuable insights into the structure-activity relationships of nucleosides and can lead to the development of more potent and selective therapeutic agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.